molecular formula C18H15NO2S2 B5082794 5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5082794
M. Wt: 341.5 g/mol
InChI Key: VJOJUSZIBYGPFC-WJDWOHSUSA-N
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Description

5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound used in scientific research for its potential therapeutic properties. It is a thiazolidinone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its ability to modulate various cellular signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, and to inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on various cellular signaling pathways.

Future Directions

There are many potential future directions for research on 5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to study its potential use in the treatment of diabetes and other metabolic disorders. Another direction is to investigate its effects on neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic properties for potential clinical use.

Synthesis Methods

The synthesis of 5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been achieved through various methods. One of the most common methods involves the reaction of 2-aminothiophenol with 3-methylbenzaldehyde in the presence of glacial acetic acid and ethanol. The resulting product is then reacted with 2-methoxybenzaldehyde and sodium hydroxide to form the final compound.

Scientific Research Applications

The potential therapeutic applications of 5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one have been studied extensively in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-12-6-5-8-14(10-12)19-17(20)16(23-18(19)22)11-13-7-3-4-9-15(13)21-2/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOJUSZIBYGPFC-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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